4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
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Overview
Description
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol . This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-5-chloro-2-fluorobenzene and boronic acid derivatives.
Reaction Conditions: The key step involves the coupling of the aryl halide with a boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Coupling Reactions: The boronic acid group can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the phenyl ring or the boronic acid moiety.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and organic solvents (e.g., toluene, ethanol). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Scientific Research Applications
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and as a precursor for the synthesis of biologically active molecules.
Material Science: It is used in the preparation of boron-containing polymers and materials with unique properties.
Chemical Biology: The compound is utilized in the study of boron-based enzyme inhibitors and as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is primarily related to its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or molecular recognition .
Comparison with Similar Compounds
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the benzyloxy, chlorine, and fluorine substituents, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the benzyloxy and fluorine groups, resulting in different reactivity and applications.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the benzyloxy and chlorine groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of substituents, which imparts specific reactivity and makes it valuable for diverse applications in organic synthesis and scientific research.
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOKMDXFGYJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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